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Compound Name: P300 bromodomain-IN-1

Cat. No.: B12396475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of P300 bromodomain-IN-
1, a potent and specific inhibitor of the p300 bromodomain, in cell culture experiments. This

document includes detailed protocols for key cellular assays, a summary of effective

concentrations in various cancer cell lines, and a description of the underlying signaling

pathway.

Introduction
P300 (also known as EP300 or E1A binding protein p300) is a histone acetyltransferase (HAT)

that plays a crucial role in regulating gene transcription by modifying chromatin structure. The

bromodomain of p300 is a protein module that recognizes and binds to acetylated lysine

residues on histones and other proteins, thereby recruiting the p300/CBP coactivator complex

to specific gene promoters and enhancers. This recruitment is essential for the transcriptional

activation of various genes involved in cell proliferation, differentiation, and apoptosis.

P300 bromodomain-IN-1 is a small molecule inhibitor that competitively binds to the acetyl-

lysine binding pocket of the p300 bromodomain with high affinity. This inhibition prevents the

"reading" of acetylated histone marks by p300, thereby disrupting its recruitment to chromatin

and subsequent gene activation. Notably, this inhibitor has been shown to suppress the

expression of key oncogenes, such as c-Myc, and induce cell cycle arrest and apoptosis in

cancer cells.
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Data Presentation
The following table summarizes the in vitro efficacy of P300 bromodomain-IN-1 and the

closely related, extensively studied p300/CBP bromodomain inhibitor, CCS1477, across

various human cancer cell lines.
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Inhibitor Cell Line
Cancer
Type

Assay Type

IC50 /
Effective
Concentrati
on

Observed
Effects

P300

bromodomain

-IN-1

OPM-2
Multiple

Myeloma
Not Specified 49 nM (IC50)

Suppression

of c-Myc

expression,

G1/G0 phase

arrest,

induction of

apoptosis.[1]

CCS1477 VCaP
Prostate

Cancer

Proliferation

Assay
49 nM (IC50)

Inhibition of

cell

proliferation.

[2][3][4]

CCS1477 22Rv1
Prostate

Cancer

Proliferation

Assay
96 nM (IC50)

Inhibition of

cell

proliferation,

downregulati

on of AR-FL,

AR-V7, and

c-Myc.[2][3]

[4]

CCS1477 LNCaP
Prostate

Cancer

Proliferation

Assay

230 nM

(IC50)

Inhibition of

cell

proliferation.

[2]

CCS1477 LNCaP-AR
Prostate

Cancer

Proliferation

Assay

150 nM

(IC50)

Inhibition of

cell

proliferation.

[2][3]

CCS1477 DU145 Prostate

Cancer

Proliferation

Assay

1.28 µM

(IC50)

Minimal effect

on
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proliferation.

[2][3]

CCS1477 PC3
Prostate

Cancer

Proliferation

Assay

1.49 µM

(IC50)

Minimal effect

on

proliferation.

[2][3]

CCS1477 DU145
Prostate

Cancer

Western Blot,

FACS
1 µM

Decrease in

PD-L1

expression.

[5]

CCS1477 H929
Multiple

Myeloma
Western Blot

Dose-

dependent

Inhibition of

c-Myc,

increase in

cleaved

PARP.[6]

CCS1477 MOLM-16

Acute

Myeloid

Leukemia

In vivo

Xenograft

5, 10, 20

mg/kg (daily)

Dose-

dependent

reduction in

tumor growth,

reduction in

MYC

expression.

[7]

Experimental Protocols
The following are detailed protocols for common cell-based assays to evaluate the effects of

P300 bromodomain-IN-1. These are general guidelines and may require optimization for

specific cell lines and experimental conditions.

Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is for determining the effect of P300 bromodomain-IN-1 on cell proliferation and

viability.
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Materials:

P300 bromodomain-IN-1 (stock solution in DMSO)

Complete cell culture medium

96-well clear or opaque-walled tissue culture plates

MTT, XTT, or CellTiter-Glo® reagent

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of P300 bromodomain-IN-1 in complete

medium. The final DMSO concentration should be kept below 0.1%. Remove the old medium

from the wells and add 100 µL of the medium containing the desired concentrations of the

inhibitor. Include a vehicle control (DMSO only).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with

5% CO2.

Measurement of Cell Viability:

For MTT/XTT assay: Add the reagent to each well according to the manufacturer's

instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate

wavelength.

For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add the

reagent to each well according to the manufacturer's instructions, mix, and incubate for 10

minutes. Measure the luminescence.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

the dose-response curve to determine the IC50 value.
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Western Blot Analysis for c-Myc and Cleaved PARP
This protocol is for detecting changes in the protein levels of the oncogene c-Myc and the

apoptosis marker cleaved PARP following treatment with P300 bromodomain-IN-1.

Materials:

P300 bromodomain-IN-1

6-well tissue culture plates

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-c-Myc, anti-PARP, anti-cleaved PARP, anti-β-actin or -GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of P300
bromodomain-IN-1 for the desired time (e.g., 24 or 48 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and develop with a chemiluminescent substrate.

Detection: Visualize the protein bands using a chemiluminescence imaging system. Use a

loading control (β-actin or GAPDH) to normalize the protein levels.

Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of P300 bromodomain-IN-1 on cell cycle distribution.

Materials:

P300 bromodomain-IN-1

6-well tissue culture plates

PBS

70% cold ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat with P300 bromodomain-IN-1 for 24 or

48 hours.

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet

with PBS.
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Fixation: Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol

dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes in the dark

at room temperature.

Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be

proportional to the PI fluorescence intensity.

Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and

G2/M phases).

Apoptosis Assay by Annexin V/PI Staining
This protocol is for detecting and quantifying apoptosis induced by P300 bromodomain-IN-1.

Materials:

P300 bromodomain-IN-1

6-well tissue culture plates

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V,

Propidium Iodide, and Binding Buffer)

Flow cytometer

Procedure:

Cell Treatment: Treat cells with P300 bromodomain-IN-1 as described for the cell cycle

analysis.

Cell Harvesting: Collect both adherent and floating cells.

Staining:

Wash the cells with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells

(Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells

(Annexin V- / PI+).

Signaling Pathway and Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

